

Introduction to (Phe2,Orn8)-Oxytocin

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Compound Focus: (Phe2,Orn8)-oxytocin

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(Phe2,Orn8)-Oxytocin is a synthetic analog of oxytocin, modified to act as a **selective V1 vasopressin receptor agonist** [1]. Its sequence is **Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂**, forming a disulfide bridge between Cys1 and Cys6 [2] [1]. The key modifications—substituting phenylalanine for tyrosine at position 2 and ornithine for leucine at position 8—shift its receptor affinity from the oxytocin receptor (OTR) toward the vasopressin V1a and V1b receptors [1]. This makes it a valuable research tool for selectively studying the V1 vasopressin signaling pathway.

Physicochemical and Biological Data

The following tables summarize core data essential for experimental preparation.

Table 1: Basic Physicochemical Properties

Property	Value
CAS Number	2480-41-3 [1]
Molecular Formula	C ₄₂ H ₆₅ N ₁₃ O ₁₁ S ₂ [2] [1]
Molecular Weight	992.18 g/mol [1]
Sequence	Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH ₂ (Disulfide bridge: Cys1-Cys6) [1]
Appearance	White to off-white solid [1]

Table 2: Biological Activity Profile (Agonist EC₅₀ Values) This data demonstrates its high selectivity for the V1a receptor. Source: [1], based on data from PMID: 21688787.

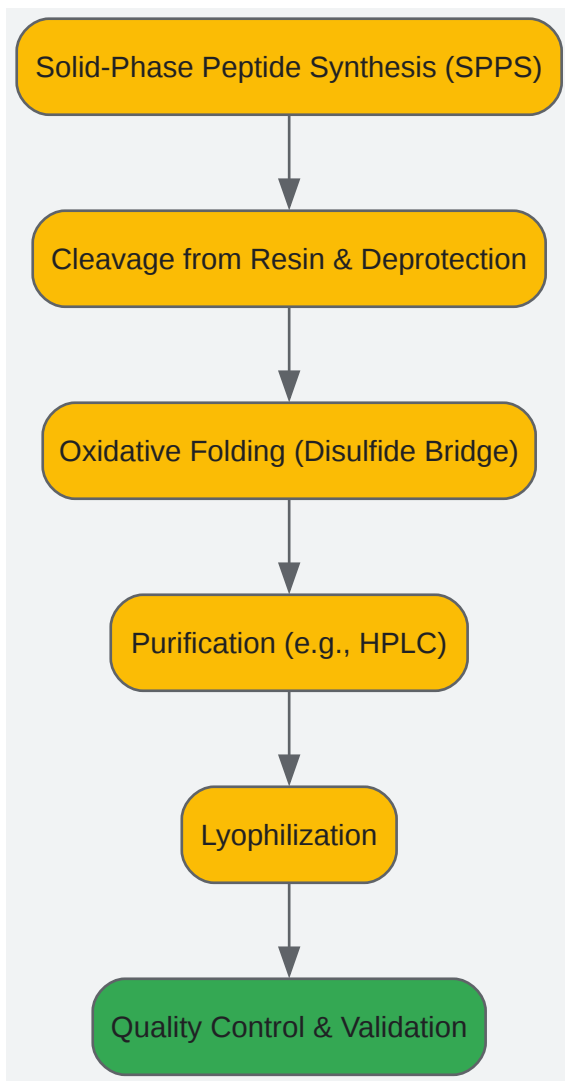
Assay/Cell Line	Receptor Type	EC ₅₀ Value
HEK293	Recombinant human vasopressin V1a	0.27 nM
HEK293	Recombinant rat vasopressin V1a	0.12 nM
Flp-In-293	Recombinant human vasopressin V1b	25 nM
HEK293	Recombinant human vasopressin V2	155 nM
CHO-K1	Human oxytocin receptor (OTR)	> 10,000 nM
Rabbit epididymis contractility	Functional V1 activity	280 nM

Table 3: Stock Solution Preparation & Storage

Parameter	Recommendation
Solvent	DMSO [1]
Stock Concentration	50 mg/mL (50.39 mM) [1]
Storage (Solution)	-80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [1]
Storage (Powder)	-80°C for 2 years; -20°C for 1 year (sealed, away from moisture) [1]

Synthesis and Validation Protocol

While a specific synthesis protocol for **(Phe²,Orn⁸)-oxytocin** was not found, the following workflow is standard for such peptides and is supported by general references in the search results.



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Title: Solid-Phase Peptide Synthesis and Validation Workflow

1. Solid-Phase Peptide Synthesis (SPPS)

- The peptide is assembled on a solid resin support using Fmoc- or Boc-chemistry [3] [4].
- The amino acid sequence is built stepwise from the C- to the N-terminus. Specific side-chain protecting groups are used (e.g., for Cys and Orn) and later removed during cleavage [3].

2. Cleavage and Global Deprotection

- The completed peptide chain is cleaved from the resin using a strong acid cocktail (e.g., TFA cocktail) that also removes all side-chain protecting groups [3].

3. Oxidative Folding

- The linear peptide is dissolved in an appropriate buffer under controlled pH and temperature to facilitate the spontaneous formation of the correct disulfide bridge between Cys1 and Cys6 [2] [1].

4. Purification

- The crude folded peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the target product from deletion sequences and misfolded by-products. This step is analogous to the partition chromatography methods historically used for oxytocin [5].

5. Lyophilization

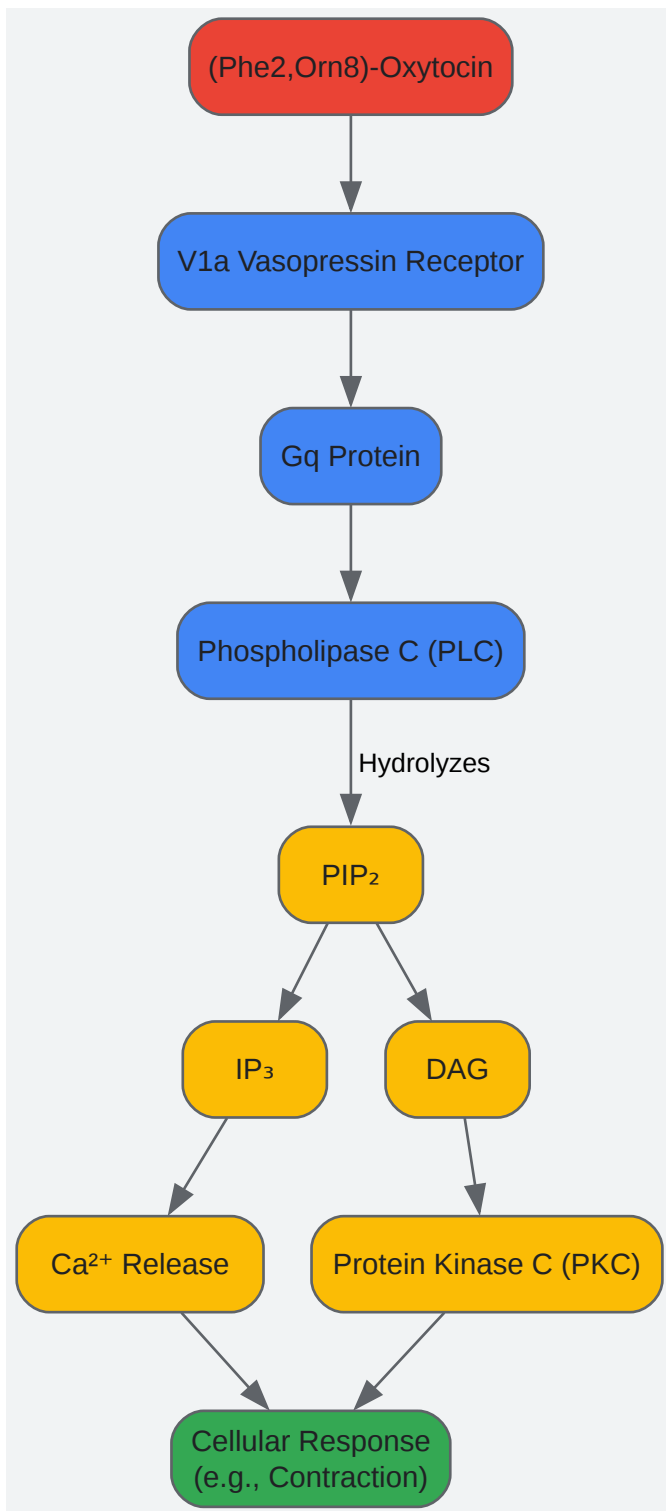
- The purified peptide solution is freeze-dried to obtain a stable, dry powder for long-term storage [1].

6. Quality Control and Validation

- **Mass Analysis:** The molecular weight is confirmed using Mass Spectrometry, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), to verify the identity of the synthesized product [4].
- **Purity Assessment:** Analytical HPLC is used to determine purity, which should typically be **greater than 95%** for research use [4].
- **Advanced Analytics:** Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used for high-throughput analysis of synthesis products on arrays, providing detailed fragmentation patterns to confirm sequence and detect protecting groups [3].

Biological Application Protocol: V1a Receptor Signaling

(Phe²,Orn⁸)-Oxytocin is a potent tool for studying the V1 vasopressin receptor pathway. The diagram below outlines the core signaling cascade it activates.



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Title: Core V1 Vasopressin Receptor Signaling Pathway

Experimental Workflow for V1a Activity Assay

- **Cell Culture:** Use a cell line expressing the recombinant V1a receptor (e.g., HEK293 cells) [1].
- **Treatment:**
 - Prepare fresh working dilutions from the DMSO stock solution in an appropriate assay buffer.
 - Treat cells with **(Phe2,Orn8)-Oxytocin** across a range of concentrations (e.g., from 0.1 nM to 1 μ M) to generate a dose-response curve.
 - Include a negative control (vehicle only) and a positive control if available.
- **Signal Detection:** Employ a suitable reporter gene assay (e.g., luciferase) or calcium flux assay to measure downstream pathway activation [1].
- **Data Analysis:** Calculate the EC₅₀ value using non-linear regression of the dose-response curve. The expected EC₅₀ for human V1a receptor is approximately **0.27 nM** [1].

Important Handling Notes & Disclaimer

- **Research Use Only:** This compound is strictly for research purposes and is not for diagnostic or therapeutic use [1].
- **Controlled Substance:** Note that this peptide may be a controlled substance in some territories [1].
- **Solvent Impact:** Hygroscopic DMSO can impact solubility; always use newly opened DMSO for preparing stock solutions [1].
- **Stability:** To prevent inactivation, avoid repeated freeze-thaw cycles of the stock solution. Store aliquots as recommended [1].

Reference Information

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